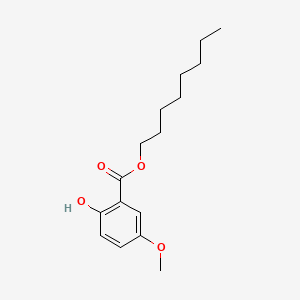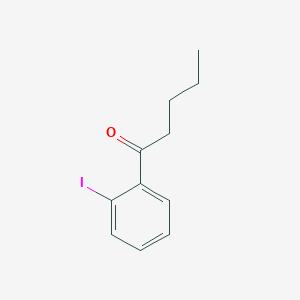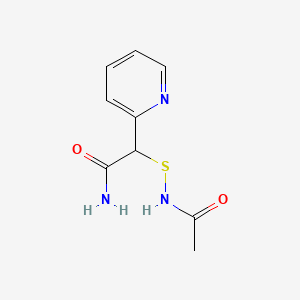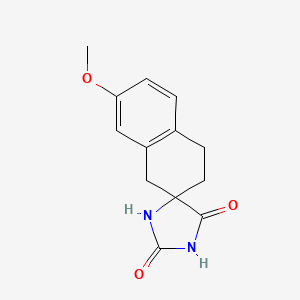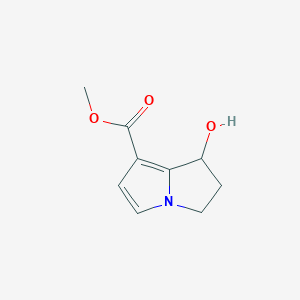![molecular formula C9H8O B14685270 Bicyclo[4.2.1]nona-2,4,7-trien-9-one CAS No. 34733-74-9](/img/structure/B14685270.png)
Bicyclo[4.2.1]nona-2,4,7-trien-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.1]nona-2,4,7-trien-9-one is an organic compound with the molecular formula C₉H₈O and a molecular weight of 132.1592 g/mol It is a bicyclic structure that includes a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4,7-trien-9-one can be synthesized through a [6π + 2π] cycloaddition reaction. This involves the reaction of hexyn-1 and 4-pentynenitrile with 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate (Co(acac)₂), 1,2-bis(diphenylphosphino)ethane (dppe), zinc (Zn), and zinc iodide (ZnI₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of catalytic systems and controlled reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.1]nona-2,4,7-trien-9-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.1]nona-2,4,7-trien-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of materials with specific structural properties.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.1]nona-2,4,7-trien-9-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Bicyclo[4.2.1]nona-2,4,7-trien-9-one can be compared with other bicyclic compounds such as:
Bicyclo[4.2.1]nona-2,4,7-triene: Similar structure but lacks the ketone group.
Bicyclo[4.2.1]nona-2,4-diene: Contains fewer double bonds.
Cyclooctatetraene: A related compound with a different ring structure.
The uniqueness of bicyclo[42
Propiedades
Número CAS |
34733-74-9 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
bicyclo[4.2.1]nona-2,4,7-trien-9-one |
InChI |
InChI=1S/C9H8O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-8H |
Clave InChI |
QNWYHEJARIDZAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=CC(C2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
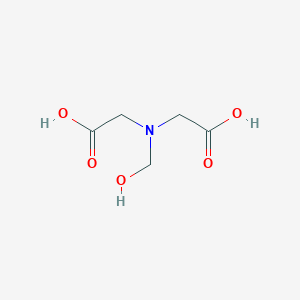

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)

